N,5-dimethyl-N-[1-(pyrimidin-2-yl)piperidin-3-yl]pyrimidin-2-amine
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Overview
Description
N,5-dimethyl-N-[1-(pyrimidin-2-yl)piperidin-3-yl]pyrimidin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of N,5-dimethyl-N-[1-(pyrimidin-2-yl)piperidin-3-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Pyrimidine Ring: The pyrimidine ring is then attached to the piperidine ring through a nucleophilic substitution reaction.
Methylation: The final step involves the methylation of the nitrogen atoms to achieve the desired compound.
Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. For example, magnesium oxide nanoparticles have been used as catalysts in similar synthetic processes .
Chemical Reactions Analysis
N,5-dimethyl-N-[1-(pyrimidin-2-yl)piperidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of corresponding oxides, while substitution reactions can yield a variety of derivatives .
Scientific Research Applications
N,5-dimethyl-N-[1-(pyrimidin-2-yl)piperidin-3-yl]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in the study of cellular signaling pathways and enzyme inhibition.
Industrial Applications: The compound’s unique structure makes it useful in the synthesis of other complex organic molecules
Mechanism of Action
The mechanism of action of N,5-dimethyl-N-[1-(pyrimidin-2-yl)piperidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to changes in cell behavior and function .
Comparison with Similar Compounds
N,5-dimethyl-N-[1-(pyrimidin-2-yl)piperidin-3-yl]pyrimidin-2-amine can be compared with other similar compounds such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also feature a pyrimidine ring fused with a piperidine ring and are known for their enzyme inhibitory properties.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds are studied for their potential as CDK2 inhibitors and have shown significant cytotoxic activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other similar compounds.
Properties
Molecular Formula |
C15H20N6 |
---|---|
Molecular Weight |
284.36 g/mol |
IUPAC Name |
N,5-dimethyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C15H20N6/c1-12-9-18-14(19-10-12)20(2)13-5-3-8-21(11-13)15-16-6-4-7-17-15/h4,6-7,9-10,13H,3,5,8,11H2,1-2H3 |
InChI Key |
ROQKZPBHVIRDHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)C3=NC=CC=N3 |
Origin of Product |
United States |
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